Pilaralisib (SAR245408, XL147) is an orally bioavailable, potent, and adenosine triphosphate (ATP)-competitive, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. [, ] This classification indicates its ability to inhibit all four class I PI3K isoforms (α, β, γ, and δ). [, , , ] Pilaralisib is a significant research tool in oncology due to the involvement of the PI3K pathway in various cellular processes, including cell growth, proliferation, survival, and angiogenesis, which are frequently dysregulated in cancer. [, , , ]
Pilaralisib is classified as a selective and reversible inhibitor of the class I phosphoinositide 3-kinase family. The compound was developed by Sanofi and has undergone various phases of clinical trials to assess its efficacy and safety in patients with advanced solid tumors. The compound's mechanism involves the inhibition of the PI3K pathway, which is often activated in cancers, thus making it a significant target for cancer therapy.
The synthesis of pilaralisib involves several key steps that are designed to yield high purity and efficiency. Although specific synthetic routes for pilaralisib were not detailed in the available literature, general methods for synthesizing similar compounds typically include:
Pilaralisib's molecular structure features a complex arrangement typical of phosphoinositide 3-kinase inhibitors. While specific structural data was not provided in the search results, compounds within this class generally contain:
The detailed structural analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds.
Pilaralisib undergoes various chemical reactions during its synthesis, including:
The precise reaction conditions (temperature, catalysts, solvents) can significantly influence both yield and purity.
Pilaralisib exerts its therapeutic effects primarily through the inhibition of the phosphoinositide 3-kinase pathway. This pathway is critical for various cellular processes including:
By inhibiting PI3K activity, pilaralisib disrupts these processes, leading to reduced tumor cell proliferation and increased apoptosis. In clinical studies, modulation of PI3K/mTOR pathways has been observed through biomarker analysis in tumor biopsies .
While specific physical properties such as melting point or solubility were not detailed in the search results, general properties for similar compounds include:
Chemical properties would include reactivity profiles relevant to its role as an inhibitor, particularly its affinity for binding to PI3K enzymes.
Pilaralisib has been investigated primarily for its potential applications in oncology:
Clinical trials have shown that while pilaralisib has a favorable safety profile, its efficacy as a monotherapy remains modest, prompting further exploration into combination strategies .
Pilaralisib (chemical name: 2-amino-N-[3-({3-[(2-chloro-5-methoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide) is a synthetic small-molecule inhibitor targeting phosphoinositide 3-kinase (PI3K) isoforms. Its molecular formula is C₂₅H₂₅ClN₆O₄S, with a molecular weight of 541.02 g/mol and a CAS registry number of 934526-89-3 [1] [4] [8]. The compound features a quinoxaline core linked to a chlorinated anisole moiety via a sulfonamide bridge, while the propanamide terminus includes a sterically hindered 2-amino-2-methylpropyl group that influences target binding kinetics [4] [8].
Spectral Identifiers: SMILES notation is COc1ccc(Cl)c(Nc2nc3ccccc3nc2NS(=O)(=O)c2cccc(NC(=O)C(C)(C)N)c2)c1
, and InChIKey is QINPEPAQOBZPOF-UHFFFAOYSA-N
[4] [8].
Target Binding Affinity:Pilaralisib acts as a reversible, ATP-competitive inhibitor of class I PI3K isoforms. Half-maximal inhibitory concentrations (IC₅₀) in cell-free assays are:
Table 1: Molecular and Physicochemical Profile of Pilaralisib
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₅ClN₆O₄S |
Molecular Weight (g/mol) | 541.02 |
CAS Registry Number | 934526-89-3 |
Solubility in DMSO | 93 mg/mL (171.9 mM) |
Solubility in Water | <1 mg/mL |
Predicted LogP | 3.98 |
IC₅₀ (PI3Kα) | 39 nM |
Polymorphism significantly impacts the bioavailability and manufacturability of pilaralisib. Two primary crystalline forms have been characterized: Polymorph A (thermodynamically metastable) and Polymorph E (thermodynamically stable). The transition from capsule to tablet formulations necessitated polymorph optimization to enhance shelf-life and dissolution consistency [3] [7].
Polymorph E: Adopted for commercial tablets due to superior thermodynamic stability. Maintains crystallinity under accelerated storage conditions (40°C/75% RH for 6 months) without conversion [3] [7].
Bioequivalence Bridging:Clinical studies comparing polymorphs demonstrated that a 600 mg tablet of Polymorph E achieved plasma exposures (AUC₀–₂₄) overlapping with those of 400 mg Polymorph A tablets and 600 mg Polymorph A capsules. This equivalence allowed direct dose translation without efficacy compromises [3] [7].
Table 2: Characterization of Pilaralisib Polymorphs
Property | Polymorph A | Polymorph E |
---|---|---|
Thermodynamic State | Metastable | Stable |
Formulation Use | Capsules, early tablets | Commercial tablets |
Recommended Dose | 600 mg (capsule), 400 mg (tablet) | 600 mg (tablet) |
Storage Stability | Limited | Accelerated conditions stable |
Pilaralisib exhibits dose-proportional pharmacokinetics up to 200 mg, with saturation observed at higher doses due to solubility-limited absorption [5] [10].
Protein Binding: Although specific binding data are unpublished, its moderate LogP (3.98) suggests moderate plasma protein affinity [4].
Metabolism and Elimination:In vitro studies indicate hepatic metabolism primarily via CYP3A4, producing hydroxylated and dealkylated metabolites. No active metabolites contribute significantly to pharmacologic activity. Excretion occurs predominantly through fecal elimination (≥80%), with renal clearance accounting for <5% of unchanged drug [4] [10].
Drug-Drug Interactions:Coadministration with paclitaxel/carboplatin or erlotinib revealed no clinically relevant pharmacokinetic interactions, supporting combination regimens [10].
Table 3: ADME Parameters of Pilaralisib in Humans
Parameter | Value |
---|---|
Tₘₐₓ | 2–4 hours |
Apparent Half-life | ~20 hours (steady-state) |
Food Effect (AUC) | ↓16–20% (high-fat meal) |
Primary Metabolizer | CYP3A4 |
Fecal Excretion | ≥80% |
Renal Excretion | <5% (unchanged) |
Formulation optimization aimed to enhance patient compliance and pharmacokinetic reliability. Key studies compared capsule (Polymorph A) and tablet (Polymorphs A and E) formulations [3] [5] [7].
Polymorph E tablets (600 mg QD) delivered exposures within the therapeutic window established for capsule formulations, validating their use at equivalent doses [7].
Pharmacodynamic Correlates:Despite exposure differences, both formulations achieved comparable suppression of PI3K pathway biomarkers (e.g., pAKT, pS6) in tumor biopsies. This confirmed bioequivalence in target engagement [5] [10].
Table 4: Bioavailability Comparison Across Formulations
Formulation | Dose | Mean AUC₀–₂₄ (ng·h/mL) | Study Design |
---|---|---|---|
Capsule (Polymorph A) | 600 mg QD | 1,930,000 | Phase I monotherapy [5] |
Tablet (Polymorph A) | 400 mg QD | 2,653,000 | Phase I tablet study [5] |
Tablet (Polymorph E) | 400 mg QD | 2,820,000 | Phase I tablet study [5] |
Tablet (Polymorph E) | 600 mg QD | Equivalent to 600 mg capsule | Phase I polymorph E study [7] |
Table 5: Nomenclature of Pilaralisib
Designation | Identifier |
---|---|
Generic Name | Pilaralisib |
Development Codes | XL147, SAR245408 |
IUPAC Name | 2-amino-N-[3-({3-[(2-chloro-5-methoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide |
CAS Registry Number | 934526-89-3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7